4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Scientific Research Applications
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: Employed in peptide synthesis for the protection of amino acids, facilitating the study of protein structure and function.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is often introduced via carboxylation reactions, such as the reaction of a pyrazole derivative with carbon dioxide.
Attachment of the Fmoc Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like piperidine or morpholine are used to remove the Fmoc group.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Deprotected amino pyrazole derivatives.
Mechanism of Action
The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid largely depends on its use. In peptide synthesis, the Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The pyrazole ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl-3,5-difluoro-benzoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the pyrazole ring and the Fmoc group. This combination allows for versatile applications in synthetic chemistry and biological research, providing a balance of stability and reactivity that is not commonly found in other compounds.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18(24)17-16(9-20-22-17)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-9,15H,10H2,(H,20,22)(H,21,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQCSWDCGNPZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(NN=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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